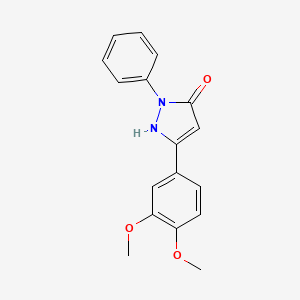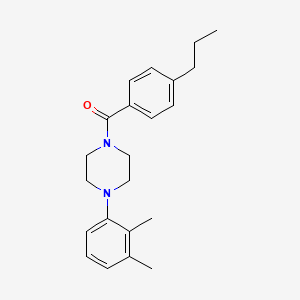
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-ol
Overview
Description
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-ol, commonly known as DPP, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities. DPP has garnered significant interest in the scientific community due to its promising pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The exact mechanism of action of DPP is not fully understood. However, it is thought to exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DPP has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known mediators of inflammation, pain, and fever.
Biochemical and Physiological Effects:
DPP has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DPP has also been shown to reduce fever in animal models of pyrogen-induced fever. Additionally, DPP has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
DPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to be stable under various conditions, making it suitable for use in in vitro and in vivo experiments. However, DPP also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of DPP is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on DPP. One area of interest is the development of new synthetic methods for DPP that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of DPP and to identify its molecular targets. DPP also has potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, which warrant further investigation. Finally, the development of DPP analogs with improved pharmacological properties is an exciting area of research with significant therapeutic potential.
Scientific Research Applications
DPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. DPP has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DPP has been studied for its anticancer properties, with promising results in vitro and in vivo.
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-9-8-12(10-16(15)22-2)14-11-17(20)19(18-14)13-6-4-3-5-7-13/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQRKEWXFJMXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4734325.png)
![7-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4734327.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B4734334.png)

![N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4734343.png)
![3-{5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4734351.png)
![5-[(propylthio)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B4734361.png)

![5-[(4-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4734388.png)
![{2-[(2-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B4734417.png)
![methyl 5-methyl-2-{[(4-pyridinylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4734425.png)

![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4734435.png)
![2-[(4-allyl-5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4734436.png)